molecular formula C19H18O3 B3936783 2-[2-(4-methoxyphenoxy)ethoxy]naphthalene

2-[2-(4-methoxyphenoxy)ethoxy]naphthalene

Cat. No.: B3936783
M. Wt: 294.3 g/mol
InChI Key: LGICHOLCCBLQKC-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenoxy)ethoxy]naphthalene is an organic compound that features a naphthalene core substituted with an ethoxy chain linked to a methoxyphenoxy group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenoxy)ethoxy]naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, 4-methoxyphenol, and ethylene oxide.

    Etherification: 4-methoxyphenol is reacted with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(4-methoxyphenoxy)ethanol.

    Naphthylation: The resulting 2-(4-methoxyphenoxy)ethanol is then reacted with naphthalene in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenoxy)ethoxy]naphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

2-[2-(4-methoxyphenoxy)ethoxy]naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-(4-methoxyphenoxy)ethoxy]naphthalene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(4-hydroxyphenoxy)ethoxy]naphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-[2-(4-chlorophenoxy)ethoxy]naphthalene: Contains a chlorine atom instead of a methoxy group.

    2-[2-(4-nitrophenoxy)ethoxy]naphthalene: Features a nitro group instead of a methoxy group.

Uniqueness

2-[2-(4-methoxyphenoxy)ethoxy]naphthalene is unique due to its methoxy group, which can influence its reactivity and interactions compared to similar compounds. The methoxy group can enhance its solubility in organic solvents and affect its electronic properties, making it distinct in various chemical and biological contexts.

Properties

IUPAC Name

2-[2-(4-methoxyphenoxy)ethoxy]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-20-17-8-10-18(11-9-17)21-12-13-22-19-7-6-15-4-2-3-5-16(15)14-19/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGICHOLCCBLQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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